molecular formula C13H21Cl2NO B12380289 (1S,2R)-erythro-Dihydro Bupropion-d9 Hydrochloride

(1S,2R)-erythro-Dihydro Bupropion-d9 Hydrochloride

Cat. No.: B12380289
M. Wt: 287.27 g/mol
InChI Key: YZHVQDVGTAELNB-ZAFZZGBMSA-N
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Description

(1S,2R)-erythro-Dihydro Bupropion-d9 Hydrochloride is a deuterium-labeled derivative of (1S,2R)-Dihydro Bupropion Hydrochloride. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The deuterium labeling allows for precise tracking and quantification of the compound’s metabolic pathways and interactions within biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-erythro-Dihydro Bupropion-d9 Hydrochloride involves the deuterium labeling of (1S,2R)-Dihydro Bupropion. The process typically includes the reduction of enantiopure ®- and (S)-bupropion using sodium borohydride, followed by deuterium exchange reactions to incorporate deuterium atoms . The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium at specific positions within the molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography. The use of automated systems and reactors ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-erythro-Dihydro Bupropion-d9 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include hydroxybupropion, dihydrobupropion, and various substituted derivatives. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm their structures and purity .

Scientific Research Applications

(1S,2R)-erythro-Dihydro Bupropion-d9 Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2R)-erythro-Dihydro Bupropion-d9 Hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission and improved mood and cognitive function. The deuterium labeling allows for detailed studies of its pharmacokinetics and pharmacodynamics, providing insights into its molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1S,2R)-erythro-Dihydro Bupropion-d9 Hydrochloride lies in its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research, offering advantages over non-deuterated analogs in terms of accuracy and reliability in experimental results .

Properties

Molecular Formula

C13H21Cl2NO

Molecular Weight

287.27 g/mol

IUPAC Name

(1S,2R)-1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol;hydrochloride

InChI

InChI=1S/C13H20ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,12,15-16H,1-4H3;1H/t9-,12-;/m1./s1/i2D3,3D3,4D3;

InChI Key

YZHVQDVGTAELNB-ZAFZZGBMSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N[C@H](C)[C@H](C1=CC(=CC=C1)Cl)O.Cl

Canonical SMILES

CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl

Origin of Product

United States

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